molecular formula C18H16N4O4 B8040112 [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate

[4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate

Cat. No.: B8040112
M. Wt: 352.3 g/mol
InChI Key: BCFKYMFSLGRZLD-UHFFFAOYSA-N
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Description

[4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Benzoyloxymethyl Group: The benzoyloxymethyl group can be introduced via a nucleophilic substitution reaction using benzoyl chloride and a suitable nucleophile.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzoyloxymethyl group, converting it to a hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, hydroxymethyl derivatives, and various substituted triazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

[4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazole-4-carboxylates: These compounds share a similar triazole ring structure and exhibit comparable chemical reactivity.

    Benzoyloxymethyl derivatives of triazoles: These compounds have similar functional groups and are used in similar applications.

Uniqueness

[4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and form stable complexes with biological macromolecules makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-22-15(11-25-17(23)13-7-3-1-4-8-13)20-21-16(22)12-26-18(24)14-9-5-2-6-10-14/h1-10H,11-12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFKYMFSLGRZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=NN=C(N2N)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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